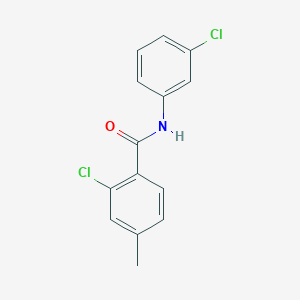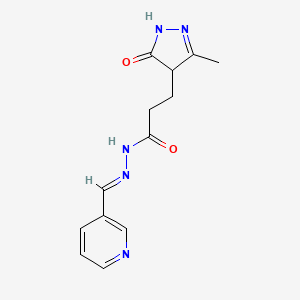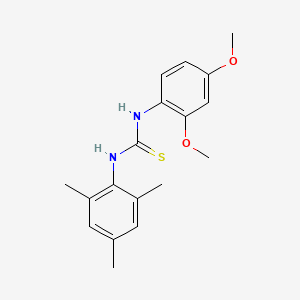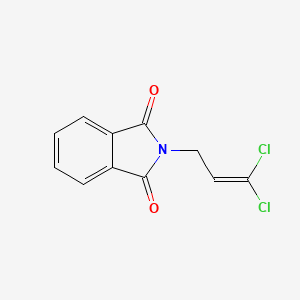
2-chloro-N-(3-chlorophenyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3-chlorophenyl)-4-methylbenzamide, also known as CCMB, is a chemical compound that belongs to the class of amides. It has been widely used in scientific research due to its unique properties and potential applications.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide is not fully understood, but it is believed to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. By inhibiting these enzymes, 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide may disrupt the normal physiological processes of cancer cells and nerve cells, leading to their death.
Biochemical and Physiological Effects:
2-chloro-N-(3-chlorophenyl)-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the regulation of acid-base balance in the body, and the modulation of neurotransmitter function in the brain. Additionally, 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide is relatively stable and can be stored for extended periods without degradation. However, one of the limitations of using 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide is its potential toxicity, which may limit its use in certain experiments. Additionally, 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide may have off-target effects that could complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase and acetylcholinesterase, which could have potential therapeutic applications in cancer and neurological disorders. Another area of interest is the investigation of the potential anti-inflammatory and antioxidant effects of 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide, which could have implications for a variety of diseases. Finally, the development of new methods for the synthesis of 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide could lead to improved yields and purity, which could facilitate its use in future research.
Synthesis Methods
The synthesis of 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide can be achieved through several methods, including the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride, followed by the reaction with 3-chloroaniline. Another method involves the reaction of 2-chloro-4-methylbenzoic acid with phosphorus oxychloride, followed by the reaction with 3-chloroaniline. Both methods yield 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide with high purity and yield.
Scientific Research Applications
2-chloro-N-(3-chlorophenyl)-4-methylbenzamide has been used in scientific research as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. Additionally, 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide has been investigated as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain.
properties
IUPAC Name |
2-chloro-N-(3-chlorophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-5-6-12(13(16)7-9)14(18)17-11-4-2-3-10(15)8-11/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESZWTWHQDUXPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-chlorophenyl)-4-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(dimethylamino)benzyl]-2-thiophenesulfonamide](/img/structure/B5796136.png)
![4-(2-{oxo[(2-pyridinylmethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5796151.png)


![1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone](/img/structure/B5796179.png)


![N'-[(5-bromo-2-thienyl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5796199.png)


![2-(2-bromo-4-methylphenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5796216.png)
![1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5796220.png)
![2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5796228.png)
